3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840189
InChI: InChI=1S/C10H11ClO3/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC17840189

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid -

Specification

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acid
Standard InChI InChI=1S/C10H11ClO3/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)
Standard InChI Key CKZMHQCDIDZTEW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CC(C(=O)O)O)Cl

Introduction

Synthesis and Preparation

The synthesis of 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid typically involves multi-step organic reactions. While specific methods are not detailed in available literature, similar compounds often require the use of chlorinated benzaldehydes and appropriate nucleophiles in the presence of catalysts to form the desired propanoic acid backbone.

Biological Activities and Applications

Although specific biological activities of 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, derivatives of hydroxypropanoic acids have been studied for their anticancer properties, where they may interact with specific molecular targets influencing cellular pathways related to growth and apoptosis .

Research Findings and Future Directions

Given the limited availability of specific research on 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid, future studies could focus on its synthesis optimization, biological activity assessment, and potential applications in pharmaceuticals or materials science. The compound's unique combination of functional groups suggests potential for therapeutic applications, similar to other hydroxypropanoic acid derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator